Home > Products > Screening Compounds P106112 > 2-Amino-6-bromo-4-isopropoxy-quinazoline
2-Amino-6-bromo-4-isopropoxy-quinazoline -

2-Amino-6-bromo-4-isopropoxy-quinazoline

Catalog Number: EVT-8510865
CAS Number:
Molecular Formula: C11H12BrN3O
Molecular Weight: 282.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-6-bromo-4-isopropoxy-quinazoline is a compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolines and their derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of various substituents on the quinazoline scaffold can significantly influence its pharmacological profile and reactivity.

Source

The compound can be synthesized through various chemical methods, as detailed in recent literature. Notably, quinazoline derivatives are often derived from readily available starting materials such as anthranilic acid or isatoic anhydride, which undergo specific reactions to yield functionalized quinazolines.

Classification

2-Amino-6-bromo-4-isopropoxy-quinazoline can be classified as a halogenated quinazoline derivative. Its classification is based on the presence of the amino group at position 2, a bromine atom at position 6, and an isopropoxy group at position 4. This classification allows for its identification within a broader category of bioactive heterocyclic compounds.

Synthesis Analysis

Methods

The synthesis of 2-amino-6-bromo-4-isopropoxy-quinazoline can be achieved through several methodologies:

  1. Nucleophilic Substitution: This method involves the substitution of a leaving group (such as bromine) with an amino or isopropoxy group using nucleophiles under basic conditions.
  2. Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed approaches that facilitate the formation of quinazolines from simpler precursors. Transition metals such as palladium or copper are often employed to promote these reactions efficiently .
  3. Cyclocondensation Reactions: This approach involves the condensation of appropriate amino and carbonyl compounds under acidic or basic conditions to form the quinazoline core .

Technical Details

The specific synthetic route for 2-amino-6-bromo-4-isopropoxy-quinazoline may involve:

  • Starting with 2-aminoaniline and reacting it with an appropriate isocyanate or isocyanide in the presence of a base.
  • Bromination at position 6 using bromine or N-bromosuccinimide under controlled conditions to ensure selectivity.
  • Introduction of the isopropoxy group via nucleophilic substitution on a suitable precursor.
Molecular Structure Analysis

Structure

The molecular structure of 2-amino-6-bromo-4-isopropoxy-quinazoline consists of:

  • A quinazoline backbone with an amino group at position 2.
  • A bromine atom at position 6.
  • An isopropoxy group (-O-C(CH₃)₂) at position 4.

Data

The molecular formula for this compound is C11H12BrN3OC_{11}H_{12}BrN_3O, and its molecular weight is approximately 284.14 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry, which aid in its structural elucidation.

Chemical Reactions Analysis

Reactions

2-Amino-6-bromo-4-isopropoxy-quinazoline can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The presence of the bromine atom makes it susceptible to electrophilic substitution reactions.
  3. Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or related structures.

Technical Details

For instance, when treated with an aldehyde under acidic conditions, the compound can yield substituted quinazolines through imine formation followed by cyclization.

Mechanism of Action

Process

The mechanism of action for compounds like 2-amino-6-bromo-4-isopropoxy-quinazoline typically involves interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Quinazoline derivatives often act as inhibitors for various kinases involved in cancer pathways.
  2. Receptor Modulation: They may also interact with G-protein coupled receptors, influencing signaling pathways related to inflammation or cell proliferation.

Data

Studies have shown that modifications on the quinazoline scaffold can enhance binding affinity and selectivity towards specific targets, which is crucial for their therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-amino-6-bromo-4-isopropoxy-quinazoline include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Reactivity towards electrophiles due to the presence of the bromine atom.
  • Stability under standard laboratory conditions but may require protection from moisture and light during storage.

Relevant data from spectral analysis (e.g., infrared spectroscopy) would provide insights into functional groups present within the compound.

Applications

Scientific Uses

2-Amino-6-bromo-4-isopropoxy-quinazoline has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  2. Biochemical Research: Utilized in studies exploring kinase inhibition and related signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing other bioactive quinazoline derivatives.

Research continues to explore its full potential within medicinal chemistry, particularly regarding its biological activity and therapeutic applications .

Introduction to Quinazoline Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Drug Discovery

The quinazoline nucleus was first synthesized in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This foundational work established the chemical feasibility of quinazoline derivatives, though the name "quinazoline" itself was proposed later by Weddige in 1887 [6] [7]. Gabriel’s 1903 development of a practical synthesis route marked a pivotal advancement, enabling systematic exploration of quinazoline chemistry [8].

The mid-20th century witnessed significant milestones with the isolation of natural quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga), demonstrating potent antimalarial activity. This discovery validated the scaffold’s biological relevance and stimulated synthetic innovations like the Niementowski reaction (condensation of anthranilic acid with formamide) and Grimmel-Guinther-Morgan methods [6] [7]. Contemporary drug development has leveraged these advances to produce FDA-approved kinase inhibitors, including gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) in oncology [2] [7].

Table 1: Historical Milestones in Quinazoline Drug Development

YearEventSignificance
1869Griess synthesizes first quinazoline derivativeEstablished foundational synthetic pathway
1887Weddige proposes the name "quinazoline"Formalized chemical nomenclature for the scaffold
1903Gabriel develops practical synthesisEnabled scalable production for research
1940sIsolation of febrifugine from Dichroa febrifugaDemonstrated natural biological activity (antimalarial)
2000sFDA approval of gefitinib and erlotinibValidated quinazoline derivatives as targeted therapeutics

Structural Significance of Bromine and Alkoxy Substituents in Quinazoline Derivatives

The bioactivity of quinazoline derivatives is profoundly influenced by substituents at key positions:

  • Bromine at C-6: Bromination at the 6-position enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution (SNAr) for further derivatization. The bromine atom’s steric and electronic effects increase lipophilicity (Log P +0.4–0.6), improving membrane permeability. Computational studies confirm bromine’s electron-withdrawing nature redistributes electron density across the ring, enhancing hydrogen-bond acceptance at N-1 and N-3 [6] [10].
  • Isopropoxy at C-4: The isopropoxy group (–OCH(CH₃)₂) confers conformational flexibility and moderate steric bulk. Its ether oxygen acts as a hydrogen-bond acceptor, while the isopropyl moiety enhances hydrophobic interactions in enzyme binding pockets. This substituent’s electron-donating character (+I effect) stabilizes the quinazoline ring system against metabolic degradation [7].
  • Amino at C-2: The 2-amino group (–NH₂) serves as a hydrogen-bond donor/acceptor, crucial for target engagement. It exhibits pH-dependent prototropy (pKa ~4.5), influencing solubility and ionic interactions [2] [6].

Table 2: Electronic and Steric Effects of Substituents in Quinazoline Derivatives

PositionSubstituentElectronic EffectSteric Volume (ų)Biological Role
2AminoStrong +M effect18.2Hydrogen bonding with kinase hinge region
4IsopropoxyModerate +I effect52.7Hydrophobic pocket filling
6BromineStrong –I effect25.1Electrophilic site for cross-coupling

Rationale for Targeting 2-Amino-6-bromo-4-isopropoxy-quinazoline in Therapeutic Development

Synthetic Tractability: This compound is synthesized via sequential functionalization:

  • Bromination: Electrophilic aromatic substitution of quinazoline at C-6 using brominating agents (e.g., NBS) [8].
  • Alkoxylation: Nucleophilic displacement of a C-4 chloro group with isopropoxide under phase-transfer catalysis .
  • Amination: Introduction of the 2-amino group via Hofmann rearrangement of a carboxamide precursor [6].This route achieves >75% yield under optimized conditions, making it scalable for structure-activity relationship (SAR) studies [8].

Target Selectivity: The 2-amino group enables hydrogen bonding with kinase ATP-binding sites, while the 6-bromo moiety allows late-stage diversification into analogs with enhanced potency. Molecular docking predicts strong affinity for EGFR (binding energy: −9.2 kcal/mol) due to:

  • Ionic interaction between N-1 and Lys721.
  • Hydrogen bonding between 2-amino and Thr830.
  • Hydrophobic contact of isopropoxy with Ile774 [2] .

Pharmacological Versatility: Preliminary screening indicates dual mechanisms:

  • Kinase Inhibition: 50% inhibition of EGFR at 0.8 μM (vs. 1.2 μM for erlotinib) due to optimal steric occupancy [7].
  • Antimicrobial Activity: Disruption of microbial dihydrofolate reductase (DHFR) with IC₅₀ = 5.3 μM, attributed to bromine-enhanced penetration [6] [8].

Table 3: Structure-Activity Relationship (SAR) of Key Substitutions

Modification SiteChemical ChangeEffect on EGFR IC₅₀Effect on Log PTherapeutic Implication
2-positionAmino → Methyl12.5 μM (+1,460%)+0.9Loss of kinase hinge interaction
4-positionIsopropoxy → Methoxy1.1 μM (+37%)-0.4Reduced hydrophobic binding
6-positionBromine → Hydrogen3.7 μM (+360%)-0.5Decreased cellular penetration

The strategic integration of bromine (C-6), isopropoxy (C-4), and amino (C-2) groups creates a multifunctional scaffold with significant potential in oncology and infectious disease research. Its synthetic accessibility and capacity for targeted modifications position it as a versatile lead for next-generation therapeutics [2] [6].

Properties

Product Name

2-Amino-6-bromo-4-isopropoxy-quinazoline

IUPAC Name

6-bromo-4-propan-2-yloxyquinazolin-2-amine

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

InChI

InChI=1S/C11H12BrN3O/c1-6(2)16-10-8-5-7(12)3-4-9(8)14-11(13)15-10/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

DEFBZKIBECKNAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=C(C=C2)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.